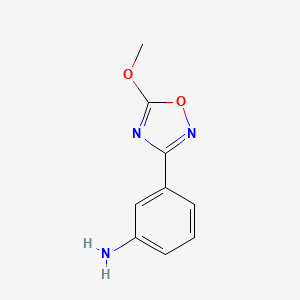
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline
Übersicht
Beschreibung
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It exhibits potential as a pharmacophore in drug discovery, showing affinity to molecular targets such as metabotropic glutamate receptors, which are relevant for treating neurological disorders.
Anticancer Research: The compound has been evaluated for its anticancer properties, demonstrating significant inhibitory effects on cancer cell proliferation.
Antimicrobial Activity: It has shown promising results in antibacterial and antifungal assays, making it a candidate for developing new antimicrobial agents.
Materials Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic and optical characteristics.
Wirkmechanismus
Target of Action
It is known that oxadiazole derivatives, to which this compound belongs, have been studied for their anticancer properties . They act on various enzymes such as thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
It’s known that oxadiazole derivatives can inhibit the activity of certain enzymes, thereby disrupting the proliferation of cancer cells .
Biochemical Pathways
Oxadiazole derivatives are known to inhibit telomerase activity, focal adhesion kinase (fak), target thymidylate synthase, inhibit b-cell lymphoma 2, inhibit nf-kb signaling pathway, and target tubulin polymerization .
Result of Action
Oxadiazole derivatives have been shown to exhibit anticancer activity .
Biochemische Analyse
Biochemical Properties
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions are primarily through hydrogen bonding and van der Waals forces, which help stabilize the enzyme-substrate complex . Additionally, this compound can modulate the activity of certain kinases, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound has been shown to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through hydrogen bonds and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, this compound inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert minimal toxic effects while effectively modulating biochemical pathways . At higher doses, it can induce toxicity, manifesting as liver and kidney damage in animal models. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. This compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination . Additionally, it affects metabolic flux by inhibiting key glycolytic enzymes, leading to altered metabolite levels and reduced energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the cytoplasm and nucleus help in its intracellular distribution, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, thereby modulating its biochemical effects.
Vorbereitungsmethoden
The synthesis of 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline typically involves the reaction of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Cycloaddition: The 1,3-dipolar cycloaddition reaction is another significant reaction, where the compound reacts with dipolarophiles to form cyclic products.
Vergleich Mit ähnlichen Verbindungen
3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline can be compared with other 1,2,4-oxadiazole derivatives, such as:
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: This compound has similar structural features but differs in its functional groups, leading to distinct chemical properties and applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring but have different substituents, affecting their reactivity and biological activity.
Methylenebis(1,2,4-oxadiazole-3-yl) derivatives: These compounds are known for their energetic properties and are used in materials science.
The uniqueness of this compound lies in its specific methoxy and aniline substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-(5-methoxy-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-13-9-11-8(12-14-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHNYLIUVZLAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NO1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


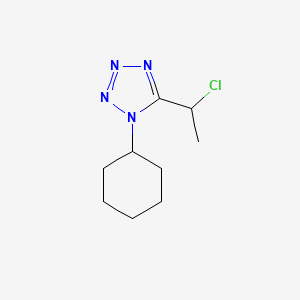
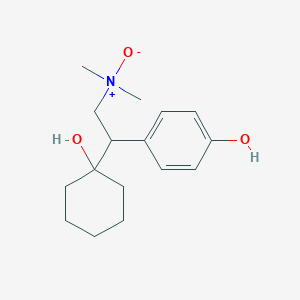

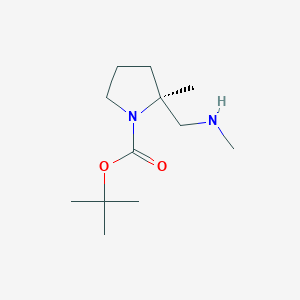

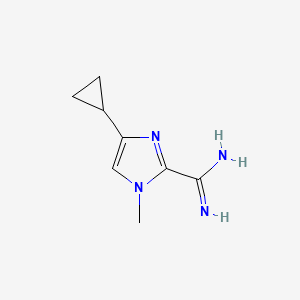
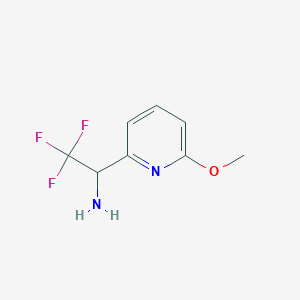
![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
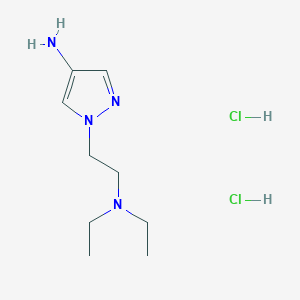
![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)
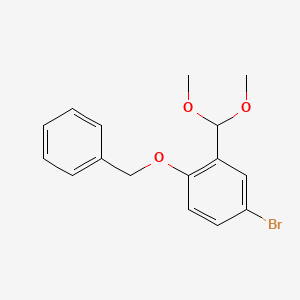
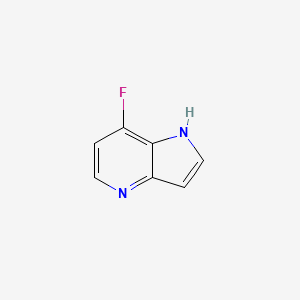
![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
